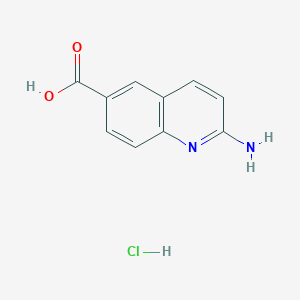![molecular formula C6H8ClF2NS B15296848 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF2NS It is an aromatic amine that contains a thiophene ring substituted with a difluoromethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiophene ring, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the thiophene ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The methanamine group can then be introduced through a substitution reaction using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of efficient difluoromethylation reagents and catalysts . The production process would also include purification steps to isolate the desired product and convert it to its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.
Substitution: The methanamine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: Contains a pyrazole ring in addition to the thiophene ring.
Uniqueness
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8ClF2NS |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)4-1-2-10-5(4)3-9;/h1-2,6H,3,9H2;1H |
Clave InChI |
FHZCRPRUZZKGFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


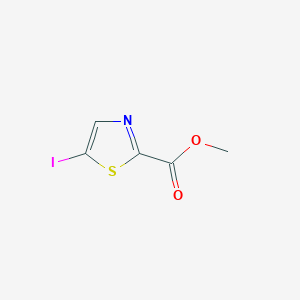
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid](/img/structure/B15296775.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
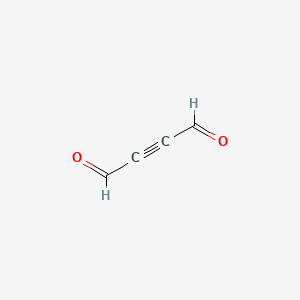
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
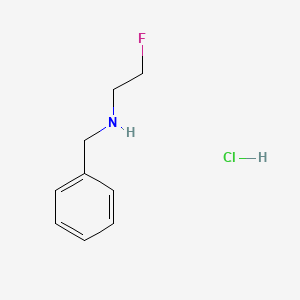
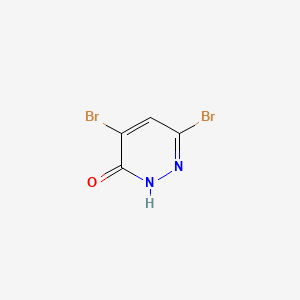
![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
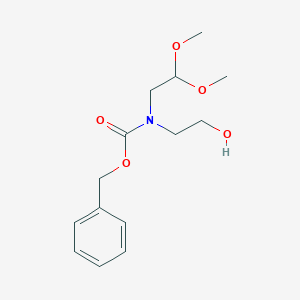
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
